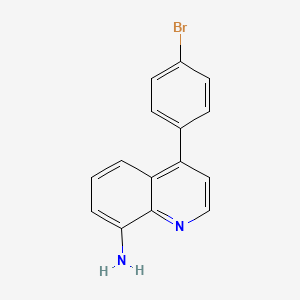
4-(4-Bromophenyl)quinolin-8-amine
概要
説明
4-(4-Bromophenyl)quinolin-8-amine is a quinoline derivative featuring a bromophenyl substituent at the 4-position and an amine group at the 8-position of the quinoline core. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-(4-Bromophenyl)quinolin-8-amine, and how can purity be ensured?
A stepwise approach is recommended:
- Coupling Reaction : React 4-bromoaniline with a pre-functionalized quinolin-8-amine derivative using a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions.
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates using FT-IR and -NMR .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR Spectroscopy : - and -NMR to identify aromatic protons (δ 7.2–8.5 ppm) and the bromophenyl moiety.
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak at m/z 426.3 (CHBrN).
- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms planar quinoline-bromophenyl conjugation .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Thermogravimetric Analysis (TGA) : Evaluate thermal decomposition profiles (e.g., stability up to 200°C).
- pH Stability : Conduct UV-Vis spectroscopy in buffered solutions (pH 2–12) to monitor absorbance shifts indicative of degradation.
- Light Sensitivity : Store samples in amber vials and compare NMR data before/after light exposure .
Advanced Research Questions
Q. How can contradictory crystallographic and spectroscopic data be reconciled for this compound?
- Refinement Software : Use SHELXL (SHELX-2018) for high-resolution crystallographic refinement, adjusting parameters like thermal displacement to match experimental data .
- Validation Tools : Cross-reference NMR coupling constants with calculated dihedral angles from the crystal structure to identify conformational flexibility .
- Density Functional Theory (DFT) : Simulate -NMR chemical shifts (e.g., using Gaussian 16) to resolve discrepancies between experimental and theoretical spectra .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) in pharmacological contexts?
- Substitution Patterns : Replace the bromine atom with electron-withdrawing (e.g., -NO) or donating (-OCH) groups to modulate electronic effects.
- Scaffold Hybridization : Fuse the quinoline core with heterocycles (e.g., pyrazole or oxetane) to enhance binding affinity, as seen in analogs like 4BP-TQS targeting α7 nicotinic receptors .
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize analogs with predicted high affinity for target proteins (e.g., kinases or GPCRs) .
Q. How can researchers address inconsistencies in biological activity data across different assays?
- Assay Standardization : Normalize results using positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments in triplicate.
- Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers and batch effects.
- Mechanistic Studies : Use SPR (surface plasmon resonance) to validate direct target engagement and rule off-target effects .
Q. What methodologies are recommended for studying the compound’s interaction with biological membranes?
- Liposome Binding Assays : Monitor fluorescence quenching of labeled liposomes upon compound addition.
- MD Simulations : Run 100-ns simulations (GROMACS) to analyze partitioning behavior and membrane permeability .
- PAMPA (Parallel Artificial Membrane Permeability Assay) : Quantify passive diffusion across lipid bilayers under physiological pH .
Q. Methodological Notes
- Crystallographic Refinement : Always deposit raw data in the Cambridge Structural Database (CSD) for peer validation .
- Data Reproducibility : Archive synthetic protocols and spectral data in open-access repositories (e.g., Zenodo) to facilitate replication.
- Ethical Reporting : Disclose assay conditions (e.g., cell lines, solvent concentrations) to contextualize biological activity claims .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogs in the Quinoline Family
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Core Structure: Quinolin-4-amine (vs. quinolin-8-amine in the target compound).
- Substituents : Bromo at the 6-position and a difluoromethylphenyl group at the 4-amine position.
- Synthesis: One-step protocol using 3-(difluoromethyl)aniline and 6-bromo-4-chloroquinoline, yielding 83% .
- Key Differences : The amine position (4 vs. 8) alters molecular planarity and electronic distribution, which may influence interactions with biological targets like kinases or topoisomerases.
7-Chloro-N-(4-chloro-3-(piperidinylmethyl)phenyl)quinolin-4-amine
- Core Structure: Quinolin-4-amine with chloro substituents and a piperidinylmethyl group.
- Synthesis : Two methods: (i) coupling with 4-methylpiperazine (92% yield) or (ii) reductive amination (88.5% yield) .
- Key Differences : Chloro substituents and a bulky piperidinylmethyl group may reduce metabolic stability compared to the bromophenyl group in the target compound.
Bromophenyl-Containing Non-Quinoline Compounds
Brodifacoum and Difethialone
- Core Structure : 4-Hydroxycoumarin derivatives with a 4-(4-bromophenyl)phenyl group.
- Key Differences: The coumarin core vs. quinoline alters solubility and binding mechanisms. Bromophenyl enhances lipophilicity in both classes, but quinoline derivatives may exhibit broader kinase inhibition .
9-(4-(4-Bromophenyl)-1,3-dithiol-yloxy)-9H-xanthene (B1)
- Core Structure : Xanthene with a dithiolene-bromophenyl substituent.
- Characterization : FTIR shows C=C stretch at 1688 cm⁻¹, absent in precursor compounds .
- Key Differences: The xanthene core and dithiolene group confer distinct electronic properties compared to quinoline-based systems.
Simplified Bromophenyl-Amines
(4-Bromophenyl)methylamine
- Structure : Primary amine with a bromophenylmethyl and butyl group.
- Properties: Molecular weight 242.16; simpler structure lacks the aromatic quinoline system .
特性
CAS番号 |
97802-11-4 |
|---|---|
分子式 |
C15H11BrN2 |
分子量 |
299.16 g/mol |
IUPAC名 |
4-(4-bromophenyl)quinolin-8-amine |
InChI |
InChI=1S/C15H11BrN2/c16-11-6-4-10(5-7-11)12-8-9-18-15-13(12)2-1-3-14(15)17/h1-9H,17H2 |
InChIキー |
WTJLSGWVGRRLGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













